Fmoc-His(tau-Mtt)-OH
Description
Contextual Role of Histidine in Peptide Chemistry and Architectures
Histidine is a unique and essential amino acid, playing a crucial role in the structure and function of proteins and peptides. rsc.orgnih.gov Its imidazole (B134444) side chain possesses a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. nih.govwikipedia.org This property is fundamental to the catalytic activity of many enzymes, where histidine residues often participate in acid-base catalysis and proton shuttle mechanisms. rsc.orgnih.govwikipedia.org
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized the way peptides are chemically synthesized. bachem.comresearchgate.net The initial strategies predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group, which required harsh acidic conditions (like hydrogen fluoride) for cleavage from the resin. bachem.comacs.org
The quest for milder and more versatile methods led to the development of the Fmoc/tBu (tert-butyl) strategy. bachem.comacs.org The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the side-chain protecting groups (like tBu) are acid-labile, removed by milder acids such as trifluoroacetic acid (TFA). bachem.comacs.org This "orthogonal" protection scheme offers greater flexibility, allowing for the selective deprotection of certain groups while others remain intact. nih.gov This evolution has been critical for the synthesis of complex peptides and for modifications like cyclization and labeling. acs.orgmdpi.com The development of a wide array of side-chain protecting groups with varying lability, such as the trityl (Trt), monomethoxytrityl (Mmt), and methyltrityl (Mtt) groups, has further expanded the toolbox of peptide chemists. peptide.com
Significance of Fmoc-His(τ-Mtt)-OH as a Core Building Block in Fmoc-Based SPPS Methodologies
Fmoc-His(τ-Mtt)-OH is a highly valuable derivative for incorporating histidine in Fmoc-based SPPS. chemimpex.com The primary challenge with histidine is the reactivity of its imidazole side chain, which can lead to side reactions and racemization during peptide coupling. core.ac.uknih.gov Protecting the imidazole nitrogen is therefore crucial.
The Mtt group is particularly advantageous because it is highly acid-labile. sigmaaldrich.com It can be selectively cleaved under very mild acidic conditions (e.g., dilute TFA) while the peptide remains attached to the resin and other acid-labile side-chain protecting groups (like Boc and tBu) stay in place. smolecule.comsigmaaldrich.com This orthogonality is a key feature, enabling site-specific modifications of the histidine side chain after its incorporation into the peptide sequence. This is in contrast to the more standard Trityl (Trt) group, which generally requires stronger acidic conditions for removal. peptide.com The order of lability for these trityl-based groups is generally Trt > Mtt > Mmt. peptide.com The use of Fmoc-His(τ-Mtt)-OH helps to minimize racemization and ensures the stereochemical integrity of the final peptide. smolecule.comnih.gov
Overview of Research Trajectories for Fmoc-His(τ-Mtt)-OH
Current and future research involving Fmoc-His(τ-Mtt)-OH is focused on several key areas. One major trajectory is its application in the synthesis of complex, bioactive peptides and peptidomimetics for drug development. chemimpex.comchemimpex.com The ability to selectively deprotect the Mtt group allows for the creation of intricate structures, such as cyclic peptides and bioconjugates for targeted drug delivery. smolecule.comchemimpex.com
Another area of investigation is the optimization of coupling conditions to further minimize side reactions, such as racemization, particularly in the synthesis of long or difficult peptide sequences. smolecule.comscribd.com Researchers are also exploring its use in "green" peptide synthesis protocols, aiming to reduce the reliance on hazardous solvents and reagents. rsc.orgresearchgate.net Furthermore, Fmoc-His(τ-Mtt)-OH is instrumental in studies aimed at understanding the specific roles of histidine residues in protein and peptide function, allowing for precise modifications and the introduction of probes. smolecule.comrsc.org
Physicochemical Properties of Fmoc-His(τ-Mtt)-OH
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | smolecule.com |
| Molecular Formula | C41H35N3O4 | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 633.73 g/mol | sigmaaldrich.comchemicalbook.com |
| CAS Number | 133367-34-7 | sigmaaldrich.comchemicalbook.compeptide.com |
| Appearance | White to slight yellow or beige powder/crystals | chemimpex.comsigmaaldrich.com |
| Melting Point | 135-145 °C | chemimpex.com |
| Storage Temperature | 2-8°C or 15-25°C | sigmaaldrich.comchemicalbook.com |
Key Protecting Groups in Fmoc-His(τ-Mtt)-OH
| Protecting Group | Abbreviation | Position | Cleavage Condition | Purpose |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-amino group | Base (e.g., Piperidine) | Protects the N-terminus during peptide bond formation. smolecule.combachem.com |
| 4-Methyltrityl | Mtt | τ-Nitrogen of Imidazole | Mild Acid (e.g., dilute TFA) | Protects the reactive side chain, prevents side reactions and racemization, and allows for orthogonal deprotection. smolecule.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-28-20-22-31(23-21-28)41(29-12-4-2-5-13-29,30-14-6-3-7-15-30)44-25-32(42-27-44)24-38(39(45)46)43-40(47)48-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCIIYDYLYWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Principles and Mechanistic Aspects of Fmoc His τ Mtt Oh Utilization
Orthogonal Protecting Group Chemistry in Fmoc-His(τ-Mtt)-OH
The efficacy of Fmoc-His(τ-Mtt)-OH in peptide synthesis is rooted in the concept of orthogonal protection. smolecule.compeptide.com This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. peptide.comiris-biotech.de In this particular derivative, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the imidazole (B134444) side chain's tau (τ) nitrogen is protected by the acid-labile 4-methyltrityl (Mtt) group. smolecule.comnih.gov
Nα-Fluorenylmethoxycarbonyl (Fmoc) Deprotection Mechanism and Kinetics in Peptide Synthesis
The Fmoc group is a widely used temporary protecting group for the α-amino function in SPPS. nih.govacs.org Its removal is typically achieved using a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govrsc.org The deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. acs.orgrsc.org
The process begins with the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by the base. nih.govembrapa.br This is the rate-determining step of the reaction. rsc.org The subsequent β-elimination is rapid and results in the formation of the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). peptide.comnih.gov The secondary amine present in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct and preventing its undesired reaction with the newly deprotected N-terminal amine of the growing peptide chain. nih.govacs.org
The kinetics of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, and the solvent. While 20% piperidine in DMF is a standard condition, alternatives like 4-methylpiperidine (B120128) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been investigated to optimize deprotection times and minimize side reactions. peptide.comembrapa.br For instance, studies have shown that for Fmoc-Val, the half-life (t1/2) of deprotection with 20% piperidine in DMF is approximately 6 seconds. rsc.org The progress of the reaction is often monitored by measuring the UV absorbance of the DBF-piperidine adduct at around 301 nm. rsc.org
Strategic Integration of Fmoc-His(τ-Mtt)-OH into Solid-Phase Peptide Synthesis Protocols
The use of Fmoc-His(τ-Mtt)-OH is particularly advantageous in the synthesis of complex peptides where side-chain modification is required. nih.gov The orthogonal nature of the Fmoc and Mtt protecting groups allows for the selective deprotection of the histidine side chain while the peptide remains attached to the solid support and the N-terminus is still protected. peptide.comnih.gov This enables specific modifications, such as alkylation, acylation, or the attachment of labels to the imidazole ring.
A typical SPPS cycle involving Fmoc-His(τ-Mtt)-OH would proceed as follows:
Coupling: The Fmoc-His(τ-Mtt)-OH is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support.
Fmoc Deprotection: The N-terminal Fmoc group is removed using a piperidine solution to allow for the coupling of the next amino acid in the sequence. peptide.com This step is repeated for each subsequent amino acid.
Selective Mtt Deprotection (if required): At the desired point in the synthesis, the Mtt group can be selectively removed from the histidine side chain using mild acid (e.g., 1% TFA in DCM with a scavenger). researchgate.netpeptide.com
Side-Chain Modification: The now-free imidazole side chain can be modified as desired.
Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., 95% TFA). ug.edu.pl
This strategy has been successfully employed in the synthesis of branched peptides and other complex peptide structures. researchgate.net
Comparative Analysis of Nτ-Imidazole Protecting Groups for Histidine in Fmoc SPPS
The choice of protecting group for the histidine side chain is critical to avoid side reactions and, most importantly, to suppress racemization, to which histidine is particularly prone during activation for coupling. amazonaws.comsigmaaldrich.comnih.gov The electron-rich imidazole ring can catalyze the abstraction of the α-proton, leading to loss of stereochemical integrity. amazonaws.comnih.gov
Distinction from Nτ-Trityl (Trt) and Nτ-Monomethoxytrityl (Mmt) Derivatives
The Mtt group belongs to the family of trityl-based protecting groups, which also includes the parent Trityl (Trt) and Monomethoxytrityl (Mmt) groups. peptide.com Their primary distinction lies in their acid lability.
| Protecting Group | Structure | Relative Acid Lability | Typical Cleavage Conditions |
| Trityl (Trt) | Triphenylmethyl | Least Labile | 90-95% TFA peptide.comug.edu.pl |
| 4-Methyltrityl (Mtt) | (4-Methylphenyl)diphenylmethyl | Intermediate | 1-15% TFA in DCM ug.edu.plresearchgate.net |
| Monomethoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | Most Labile | 1-5% TFA in DCM peptide.comug.edu.pl |
This table provides a comparative overview of the acid lability of common trityl-based protecting groups for the histidine side chain.
The Trt group is the most commonly used protecting group for histidine in routine Fmoc SPPS. nih.gov However, its removal requires strong acidic conditions that are typically used for the final cleavage of the peptide from the resin. peptide.com The Mmt group, on the other hand, is significantly more acid-labile and can be removed under very mild conditions. peptide.comsigmaaldrich.com The Mtt group offers a balance between the stability of Trt and the high lability of Mmt, making it ideal for strategies that require selective on-resin deprotection of the histidine side chain. peptide.comug.edu.pl While these τ-protected derivatives are widely used, they offer limited protection against racemization. sigmaaldrich.comnih.gov
Assessment Against Nτ-Benzyloxymethyl (Bom) and Nτ-3-Benzyloxymethyl (Bum) Derivatives
To address the issue of racemization, Nπ-protected histidine derivatives were developed, such as those bearing the benzyloxymethyl (Bom) or t-butoxymethyl (Bum) groups. ug.edu.plsigmaaldrich.com Protecting the π-nitrogen is more effective at preventing racemization because this is the nitrogen atom implicated in the mechanism of α-proton abstraction. amazonaws.comsigmaaldrich.comresearchgate.net
| Protecting Group | Position of Protection | Lability | Key Features |
| 4-Methyltrityl (Mtt) | τ-Nitrogen | Mildly Acid-Labile (1-15% TFA) ug.edu.plresearchgate.net | Allows for selective on-resin side-chain modification. nih.gov |
| Benzyloxymethyl (Bom) | π-Nitrogen | HF, TFMSA, or Hydrogenolysis Labile ug.edu.pl | Highly effective in suppressing racemization. peptide.com Used in Boc/Bn strategy. ug.edu.pl |
| t-Butoxymethyl (Bum) | π-Nitrogen | TFA-Labile ug.edu.pl | Highly resistant to racemization. sigmaaldrich.com Synthesis of the Fmoc-derivative is challenging. ug.edu.pl |
This table compares Fmoc-His(τ-Mtt)-OH with Nπ-protected histidine derivatives, highlighting their key differences in protection strategy and properties.
The Bom group is stable to the conditions of Fmoc SPPS and is typically removed with strong acids like HF, making it more suitable for Boc-based synthesis strategies. ug.edu.pl The Bum group is TFA-labile and compatible with Fmoc chemistry, offering excellent suppression of racemization. sigmaaldrich.com However, the synthesis of Fmoc-His(π-Bum)-OH is reportedly difficult, which has limited its widespread adoption. ug.edu.pl Therefore, while Nπ-protected derivatives like those with Bom or Bum offer superior protection against racemization, the Nτ-Mtt group provides a practical and versatile option for Fmoc SPPS, especially when selective side-chain manipulation is the primary goal.
Optimization and Mitigation of Challenges in Histidine Incorporation Via Fmoc His τ Mtt Oh
Control of Racemization During Coupling of Fmoc-His(τ-Mtt)-OH in Peptide Synthesissmolecule.comamazonaws.comnih.govresearchgate.net
Histidine is one of the most racemization-prone amino acids during peptide synthesis. nih.govscite.ai This loss of stereochemical integrity is a significant concern as it can drastically alter the biological activity of the final peptide. amazonaws.com While the Mtt group on the τ-nitrogen provides protection against side-chain acylation, it offers only minimal suppression of epimerization because the catalytically active π-nitrogen remains exposed. amazonaws.com
The propensity of histidine to racemize stems from the basicity of the unprotected π-nitrogen (Nπ) in its imidazole (B134444) side chain. mdpi.comacs.org During the coupling step in solid-phase peptide synthesis (SPPS), the carboxylic acid of the incoming Fmoc-His(τ-Mtt)-OH is activated to facilitate amide bond formation. This activation significantly increases the acidity of the proton on the α-carbon.
The epimerization mechanism is an intramolecular process initiated by the lone pair of electrons on the imidazole's Nπ atom. amazonaws.com This nitrogen is sufficiently basic to abstract the newly acidic α-proton. amazonaws.comacs.org This abstraction results in the formation of a planar, achiral enolate intermediate. amazonaws.com Subsequent re-protonation of this intermediate can occur from either face with nearly equal probability, leading to a mixture of the desired L-isomer and the undesired D-isomer (epimer), thus compromising the enantiomeric purity of the peptide. amazonaws.commdpi.com The longer the histidine residue remains in its activated state, the greater the likelihood of this racemization occurring. amazonaws.com
The choice of coupling reagents and additives is critical in controlling the extent of racemization during the incorporation of Fmoc-His(τ-Mtt)-OH. The goal is to achieve rapid amide bond formation while minimizing the lifetime of the highly reactive activated ester.
Carbodiimides and Additives: The use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with nucleophilic additives is a common and effective strategy. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), were traditionally used to form active esters that are less prone to racemization and to accelerate coupling. chempep.comadvancedchemtech.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative, demonstrating a remarkable capacity to suppress racemization and enhance coupling efficiency, often surpassing HOBt and matching or exceeding the performance of HOAt. researchgate.net
Onium Salts: Aminium/uronium and phosphonium (B103445) salt-based reagents like HBTU, HATU, and PyBOP are highly efficient coupling agents. However, they typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which can promote racemization by directly abstracting the α-proton or by facilitating the formation of the oxazolone (B7731731) intermediate. chempep.comthieme-connect.de Therefore, their use for coupling histidine requires careful consideration and optimization to avoid significant loss of stereochemical integrity. nih.govchempep.com
Specialized Reagents: Some reagents are noted for their ability to mediate couplings with low racemization. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues can be effective, while diethyl-phosphoryl-oxy-iminocyano-acetate (DEPBT) is recognized for its remarkable resistance to promoting racemization and is a preferred choice for particularly sensitive couplings. bachem.com
Table 1: Influence of Reagent Type on Histidine Racemization
| Reagent Class | Examples | Base Required | General Impact on His Racemization | Reference |
| Carbodiimides | DIC | No | Low, especially with additives. | chempep.com |
| Additives | HOBt, HOAt, Oxyma | N/A | Suppress racemization. Oxyma is highly effective. | researchgate.net |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Yes (e.g., DIPEA) | Can be high due to the required base. | nih.govchempep.com |
| Phosphonium Salts | PyBOP, BOP | Yes (e.g., DIPEA) | Can be high due to the required base. | bachem.com |
Several practical strategies can be employed to minimize the risk of epimerization when incorporating Fmoc-His(τ-Mtt)-OH:
Use of Additives: The routine addition of an agent like Oxyma or HOBt to carbodiimide-mediated couplings is one of the most effective methods to maintain enantiomeric purity. researchgate.netpeptide.com
Minimizing Pre-activation Time: The duration for which the histidine residue exists in its activated state directly correlates with the extent of racemization. nih.govchempep.com An in situ activation protocol, where the coupling reagent is added directly to the mixture of the amino acid and the resin-bound peptide, is generally preferred over a separate pre-activation step. scite.ai
Choice of Base: When a base is necessary, weaker bases or sterically hindered bases like collidine may be preferable to DIPEA to reduce the rate of α-proton abstraction. chempep.comuni-kiel.de
Temperature Control: While elevated temperatures can overcome difficult couplings, they also accelerate the rate of racemization. amazonaws.com For histidine, performing the coupling at ambient temperature is generally safer. If microwave heating is used, conditions must be carefully optimized, as high temperatures significantly increase D-isomer formation. amazonaws.comnih.gov For example, coupling Fmoc-His(Trt)-OH at 90°C resulted in over 16% epimerization. amazonaws.com
Impact of Coupling Reagents and Additives on Maintaining Enantiomeric Purity
Strategies for Minimizing Undesired Side Reactions Involving Histidine Residuesamazonaws.compeptide.com
Beyond racemization, the primary side reaction of concern during peptide synthesis is the formation of diketopiperazines. This intramolecular cyclization can occur at the dipeptide stage when the deprotected N-terminal amino group of the second residue attacks the ester linkage of the first residue, cleaving the dipeptide from the resin. peptide.comiris-biotech.de This is particularly prevalent when proline or histidine is the C-terminal or penultimate residue. iris-biotech.de Strategies to minimize this include using pre-formed dipeptide building blocks or employing resins like 2-chlorotrityl chloride resin, which are more sterically hindered. chempep.com The Mtt protection on the τ-nitrogen of the imidazole ring effectively prevents N-acylation at this position, which would otherwise be a potential side reaction. amazonaws.com
Development of Selective On-Resin Deprotection Protocols for the Mtt Groupnih.govpeptide.comuni-kiel.de
The Mtt group is classified as an acid-labile protecting group, designed for orthogonal removal in the presence of other protecting groups like tert-butyloxycarbonyl (Boc), which require stronger acids for cleavage. peptide.com This allows for selective modification of the histidine side chain, such as alkylation or cyclization, while the peptide remains anchored to the solid support.
The selective deprotection of the Mtt group is typically achieved by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.govpeptide.com Common protocols involve repeated, short treatments with 1-2% TFA in DCM. peptide.com The progress of the deprotection can often be monitored visually by the appearance of the yellow-orange color of the released Mtt cation. peptide.com
To avoid premature cleavage of other acid-sensitive groups or the resin linker, milder and more selective conditions have been developed. These include using solutions of hexafluoroisopropanol (HFIP) or perfluoro-tert-butanol, which are less acidic than TFA but can still efficiently cleave the Mtt group. nih.govresearchgate.net
Table 2: Selected On-Resin Deprotection Cocktails for the Mtt Group
| Reagent Cocktail | Conditions | Efficacy | Reference |
| 1-3% TFA in DCM | Multiple short treatments (e.g., 3-12 x 2-5 min) at room temperature. | Standard, effective method. Requires optimization to prevent side-group loss. | nih.govresearchgate.net |
| 30% HFIP in DCM | 3 x 5 min treatments at room temperature. | Mild and highly selective alternative to TFA. | nih.gov |
| 30% Perfluoro-tert-butanol in DCM | 3 x 15 min treatments at room temperature. | A very mild alternative to TFA and HFIP. | nih.gov |
| Acetic Acid/Trifluoroethanol/DCM (e.g., 1:2:7) | 1-hour treatment at room temperature. | Effective on hydrophobic resins, but may fail on hydrophilic ones. | researchgate.netpeptide.com |
Advanced Synthetic Applications of Fmoc His τ Mtt Oh in Peptide Design
Construction of Side-Chain to Side-Chain Cyclic Peptide Architectures
The formation of cyclic peptides is a widely used strategy to impose conformational constraints on a peptide's structure, often leading to enhanced biological activity, selectivity, and stability. Fmoc-His(τ-Mtt)-OH is a valuable building block for creating side-chain to side-chain cyclized peptides.
The general methodology involves the solid-phase synthesis of the linear peptide using standard Fmoc chemistry. A histidine residue, protected as Fmoc-His(τ-Mtt)-OH, and another amino acid with a side chain suitable for cyclization (e.g., aspartic acid or glutamic acid protected with an allyl ester, or lysine (B10760008) protected with a Dde group) are incorporated at the desired positions. Once the linear sequence is assembled, the Mtt group on the histidine and the protecting group on the other side chain can be selectively removed on-resin. The now-deprotected side chains are then covalently linked, typically through amide bond formation, to form the cyclic structure. The final peptide is then cleaved from the resin and globally deprotected. peptide.comnih.gov
Table 1: Orthogonal Protecting Groups in Side-Chain to Side-Chain Cyclization
| Amino Acid Derivative | Protecting Group | Deprotection Conditions | Orthogonal To |
|---|---|---|---|
| Fmoc-His(τ-Mtt)-OH | Mtt (4-methyltrityl) | 1% TFA in DCM; Acetic acid/TFE/DCM nih.gov | Fmoc, tBu, Trt, Pbf |
| Fmoc-Asp(OAll)-OH | All (Allyl) | Pd(PPh₃)₄/NMM/AcOH in CHCl₃ | Fmoc, tBu, Mtt |
This table provides examples of protecting groups that can be used in conjunction with Fmoc-His(τ-Mtt)-OH for orthogonal deprotection and subsequent side-chain to side-chain cyclization.
A key advantage of the Mtt group is its high acid lability compared to other trityl-based protecting groups. peptide.com For instance, the Mtt group can be removed with a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions under which tert-butyl (tBu) based protecting groups and the linkage to many acid-sensitive resins remain stable. nih.gov This allows for precise on-resin cyclization without premature cleavage or deprotection of other parts of the peptide.
Elaboration of Branched Peptides and Oligolysine Core Constructs
Branched peptides, such as multiple antigenic peptides (MAPs), are powerful tools in immunology and drug delivery. Fmoc-His(τ-Mtt)-OH, and more commonly its lysine analogue Fmoc-Lys(Mtt)-OH, are instrumental in the synthesis of these structures. nih.gov The principle involves using an amino acid with a selectively deprotectable side chain as a branching point.
In this approach, an amino acid like Fmoc-Lys(Mtt)-OH is incorporated into the peptide chain. After the main chain is synthesized, the Mtt group on the lysine side chain is selectively removed on-resin. This exposes the ε-amino group, which can then serve as a new N-terminus for the synthesis of a second peptide chain. This process can be repeated to create highly branched structures. While this application is more documented for Fmoc-Lys(Mtt)-OH, the same chemical principles apply to Fmoc-His(τ-Mtt)-OH, allowing for the creation of branched peptides where the branch point is a histidine residue. This can be particularly useful for creating constructs that mimic specific protein domains or for developing multivalent ligands.
Similarly, oligolysine cores, which are used as scaffolds for assembling template-assembled synthetic proteins (TASPs), can be constructed using Fmoc-Lys(Mtt)-OH. nih.gov The selective deprotection of the Mtt group allows for the stepwise construction of a lysine backbone, to which multiple peptide epitopes can be attached. nih.gov
Table 2: Reagents for Mtt Group Removal
| Reagent Cocktail | Concentration | Typical Reaction Time | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1% | 30 minutes | nih.gov |
This table outlines common reagent cocktails and conditions for the selective removal of the Mtt protecting group from the side chain of an amino acid, enabling the synthesis of branched peptides.
Incorporation into Peptidomimetics and Modified Peptide Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. Fmoc-His(τ-Mtt)-OH can be used in the synthesis of peptidomimetics where the histidine side chain requires specific modification. google.com
The ability to selectively deprotect the imidazole (B134444) nitrogen of histidine on-resin opens up a wide range of possibilities for chemical modification. peptide.com For example, after removal of the Mtt group, the histidine side chain can be alkylated, acylated, or used in cycloaddition reactions to introduce non-natural functionalities. nih.gov This allows for the creation of novel peptide structures with tailored properties. For example, modifying the histidine side chain can influence the peptide's metal-binding properties, catalytic activity, or receptor-binding affinity.
The use of Fmoc-His(τ-Mtt)-OH is compatible with standard solid-phase peptide synthesis (SPPS) protocols, making it a versatile tool for incorporating modified histidine residues into a wide variety of peptide and peptidomimetic scaffolds. nih.govspringernature.com
Methodologies for Site-Specific Functionalization and Selective Bioconjugation
The selective deprotection of the Mtt group on the histidine side chain is a powerful strategy for the site-specific functionalization of peptides. rsc.org This is particularly useful for attaching reporter molecules, such as fluorescent dyes or biotin, to a specific position within a peptide sequence. peptide.com
The process involves synthesizing the peptide with Fmoc-His(τ-Mtt)-OH at the desired labeling site. After the full-length peptide is assembled, the Mtt group is removed under mild acidic conditions, exposing the imidazole nitrogen. This unique nucleophilic site can then be targeted with an appropriate labeling reagent. This on-resin functionalization ensures that the label is attached only at the intended histidine residue, leading to a homogeneously modified peptide.
This methodology is also applicable for preparing peptides for selective bioconjugation. For instance, a peptide can be synthesized with a uniquely reactive handle on the histidine side chain, which can then be used to ligate the peptide to a protein or another molecule of interest. This approach provides a high degree of control over the structure of the final bioconjugate. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-alpha-(9-Fluorenylmethoxycarbonyl)-N-tau-(4-methyltrityl)-L-histidine | Fmoc-His(τ-Mtt)-OH |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| 4-methyltrityl | Mtt |
| tert-butyl | tBu |
| Trifluoroacetic Acid | TFA |
| Dichloromethane | DCM |
| N-alpha-Fmoc-N-epsilon-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine | Fmoc-Lys(Dde)-OH |
| N-alpha-Fmoc-O-allyl-L-aspartic acid | Fmoc-Asp(OAll)-OH |
| N,N'-Diisopropylethylamine | DIPEA |
| N-Methylmorpholine | NMM |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |
| Acetic Acid | AcOH |
| Trifluoroethanol | TFE |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
Analytical and Computational Investigations Pertaining to Fmoc His τ Mtt Oh Synthesis
Analytical Monitoring of Protecting Group Cleavage During Solid-Phase Peptide Synthesis
The success of solid-phase peptide synthesis (SPPS) hinges on the complete and selective cleavage of protecting groups at each cycle. For peptides containing Fmoc-His(τ-Mtt)-OH, this involves monitoring both the removal of the Nα-Fmoc group and the eventual cleavage of the τ-Mtt group from the histidine side chain.
In-line UV-Vis Spectrophotometry for Real-time Deprotection Tracking
In-line UV-Vis spectrophotometry is a powerful, non-invasive technique for real-time monitoring of the Fmoc deprotection step during SPPS. tec5usa.comgoogle.com The process relies on the characteristic UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon the cleavage of the Fmoc group by piperidine (B6355638). iris-biotech.de
By continuously monitoring the effluent from the synthesis vessel, the completion of the deprotection reaction can be accurately tracked. google.com The absorbance of the adduct, typically measured around 301 nm, is directly proportional to the amount of Fmoc group cleaved. iris-biotech.de This real-time feedback allows for the optimization of deprotection times, ensuring complete removal of the Fmoc group before the next coupling step and preventing the formation of deletion sequences. google.com This method is particularly valuable in automated peptide synthesizers, where it enables dynamic control over the synthesis process. tec5usa.com
A newer approach involves using Oxyma as an indicator for the presence of piperidine. The deprotonation of Oxyma by piperidine results in a yellow-colored solution with an absorption maximum at 498 nm, providing a sensitive method for quantifying residual piperidine after the washing steps. acs.org
Table 1: Parameters for UV-Vis Monitoring of Fmoc Deprotection
| Parameter | Value/Range | Reference |
| Monitored Species | Dibenzofulvene-piperidine adduct | iris-biotech.de |
| Wavelength (λmax) | ~301 nm | iris-biotech.de |
| Alternative Indicator | Oxyma anion | acs.org |
| Wavelength (λmax) for Oxyma | 498 nm | acs.org |
| Application | Real-time, in-line monitoring of deprotection | tec5usa.comgoogle.com |
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Intermediates and Final Peptide Characterization
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools for the analysis of peptide intermediates and the final product. researchgate.nethplc.eu Reversed-phase HPLC (RP-HPLC) is widely employed to assess the purity of the crude peptide after cleavage from the resin and to monitor the progress of the synthesis at various stages. hplc.euharvardapparatus.com By analyzing small aliquots of the resin-bound peptide cleaved at different points in the synthesis, the efficiency of each coupling and deprotection step can be evaluated. rsc.org
The selective removal of the Mtt group from the histidine side chain can also be monitored by RP-HPLC. researchgate.net This is crucial for the synthesis of branched or cyclic peptides where the deprotected side chain serves as an attachment point. sigmaaldrich.comresearchgate.net The analysis of acidic filtrates during Mtt deprotection can reveal not only the extent of Mtt cleavage but also any premature cleavage of other acid-labile protecting groups or the peptide from the resin. researchgate.net
Mass spectrometry, often coupled with HPLC (LC-MS), provides definitive confirmation of the molecular weight of the desired peptide and helps in the identification of impurities and side products. researchgate.netnih.govdiva-portal.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. researchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, confirming the correct incorporation of all amino acids, including His(τ-Mtt). researchgate.net
Table 2: HPLC and MS Techniques for Peptide Characterization
| Technique | Application | Key Information Provided | References |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment of crude and purified peptides, monitoring of intermediate steps, monitoring Mtt deprotection. | Retention time, peak area (purity), separation of closely related peptides. | hplc.eursc.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of peptide and impurities. | Molecular weight confirmation, identification of side products. | researchgate.netnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing. | Confirmation of amino acid sequence. | researchgate.net |
Mechanistic Probing via Computational Chemistry Approaches
Computational chemistry offers valuable insights into the dynamic and reactive aspects of peptide synthesis that are often difficult to probe experimentally. For a complex building block like Fmoc-His(τ-Mtt)-OH, these methods can help in understanding its conformational behavior and the mechanisms of key reactions.
Molecular Dynamics Simulations for Conformational Analysis During Synthesis
Molecular dynamics (MD) simulations can be employed to investigate the conformational ensembles of peptides containing His(τ-Mtt) during the various stages of SPPS. acs.org The conformation of the growing peptide chain, influenced by the bulky τ-Mtt group, can affect reaction kinetics and the accessibility of the N-terminus for subsequent coupling reactions.
Quantum Chemical Analysis of Reactivity and Deprotection Pathways
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of Fmoc-His(τ-Mtt)-OH and the mechanisms of its deprotection reactions. These calculations provide detailed information about reaction energies, transition states, and potential side reactions at an atomic level.
For instance, quantum chemical analysis can elucidate the mechanism of the acid-catalyzed cleavage of the Mtt group. By calculating the energies of potential intermediates and transition states, the most favorable reaction pathway can be determined. This can help in selecting the optimal acidic conditions for selective Mtt removal without causing premature cleavage of other protecting groups. mdpi.com Similarly, the mechanism of racemization of the histidine residue during coupling reactions, which can be a significant issue, can be investigated. chimia.ch Understanding the factors that influence the stability of the chiral center allows for the development of strategies to minimize this side reaction. bris.ac.uk
Emerging Research Directions and Future Innovations for Fmoc His τ Mtt Oh
Development of Novel and Orthogonal Deprotection Strategies for Enhanced Selectivity
The core advantage of the Mtt group lies in its orthogonality within the standard Fmoc/tBu synthesis strategy. iris-biotech.de While the Nα-Fmoc group is removed by a base (commonly piperidine) and most other side-chain protecting groups (like tBu, Trt, Pbf) are cleaved with strong acid (e.g., 95% TFA), the Mtt group can be selectively removed using very mild acid. beilstein-journals.orgnih.gov This allows for on-resin modification of the histidine side chain. iris-biotech.de
The standard condition for Mtt deprotection is a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). beilstein-journals.org However, ongoing research aims to refine and expand the repertoire of deprotection methods to accommodate increasingly sensitive peptide sequences and to improve orthogonality.
Key Research Thrusts:
Ultra-Mild Cleavage Conditions: Research is exploring conditions even milder than 1% TFA to prevent any potential degradation of acid-sensitive moieties elsewhere in the peptide or partial cleavage of other highly acid-labile groups. For instance, methods developed for the related, but more labile, Mmt group, such as using acetic acid/trifluoroethanol/DCM mixtures, are being investigated for their applicability to Mtt, aiming for greater selectivity. sigmaaldrich.com
Alternative Reagent Systems: To avoid the use of halogenated solvents like DCM, researchers are exploring Mtt cleavage in different solvent systems. This includes cocktails containing hexafluoroisopropanol (HFIP), which has been shown to facilitate Mtt removal from lysine (B10760008) residues and may be applicable to histidine. sigmaaldrich.com
Expanding the Orthogonal Toolbox: The Mtt group is part of a larger family of protecting groups with distinct removal conditions. The development of new strategies is often benchmarked against these alternatives. For example, groups like Dde and ivDde, which are removed with hydrazine, and the Alloc group, cleaved by palladium catalysts, offer completely different chemical pathways for deprotection. beilstein-journals.orgsigmaaldrich.com The goal is to create a highly versatile set of tools that allows chemists to selectively unmask specific residues in any desired order.
Novel Protection/Deprotection Paradigms: In a broader context, the fundamental concept of orthogonality is being expanded. For instance, recent studies have demonstrated a novel hydrogenolysis method for removing the Nα-Fmoc group itself under mildly acidic conditions. researchgate.net This represents a paradigm shift, as Fmoc is traditionally considered base-labile. Such innovations highlight a dynamic field where the classification of a protecting group's stability is not absolute, opening future possibilities for re-engineering deprotection schemes involving residues like His(Mtt).
A comparison of commonly used orthogonal protecting groups highlights the unique position of the Mtt group.
| Protecting Group | Typical Protected Residue(s) | Standard Deprotection Conditions | Orthogonal To | Reference |
|---|---|---|---|---|
| Mtt (4-Methyltrityl) | Lys, Orn, His, Cys | 1-2% TFA in DCM, often with scavengers (e.g., TIS) | Fmoc (Base), tBu (Strong Acid), Alloc (Pd) | beilstein-journals.orgsigmaaldrich.com |
| Mmt (4-Methoxytrityl) | Lys, His, Cys | Highly acid sensitive; AcOH/TFE/DCM | Fmoc (Base), tBu (Strong Acid) | sigmaaldrich.com |
| ivDde | Lys, Orn, Dap | 2% Hydrazine in DMF | Fmoc/tBu (Acid/Base), Mtt (Mild Acid) | beilstein-journals.orgsigmaaldrich.com |
| Alloc (Allyloxycarbonyl) | Lys, Orn | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) in DCM | Fmoc/tBu (Acid/Base), Mtt (Mild Acid) | beilstein-journals.org |
| tBu (tert-Butyl) | Asp, Glu, Ser, Thr, Tyr | >90% TFA (Strong Acid) | Fmoc (Base), Mtt (Mild Acid), Alloc (Pd) | iris-biotech.de |
Integration of Fmoc-His(τ-Mtt)-OH into Advanced Automation and High-Throughput Synthesis Platforms
The demand for rapid synthesis of peptide libraries for drug discovery and biological screening has driven significant advancements in automated synthesis technology. nih.gov Fmoc-His(τ-Mtt)-OH is well-suited for these platforms due to its role in creating complex peptide architectures, such as branched or fluorescently labeled peptides, in a programmable manner. beilstein-journals.org
Modern peptide synthesizers, including those with microwave assistance for accelerated reaction times, can be programmed to perform the multi-step processes required for on-resin modification. beilstein-journals.orgnih.gov A typical automated sequence involving Fmoc-His(τ-Mtt)-OH might include:
Automated assembly of the linear peptide backbone using standard Fmoc-SPPS cycles.
A programmed pause and switch of reagents to selectively remove the Mtt group from the histidine side chain. chapman.edu
Automated coupling of a desired moiety (e.g., a fatty acid for lipidation, a fluorescent dye, or another peptide fragment) to the now-free imidazole (B134444) nitrogen. beilstein-journals.orgcardiff.ac.uk
Resumption of automated chain elongation or final cleavage from the resin.
This integration is critical for high-throughput screening, where dozens or hundreds of peptide analogues are needed. springernature.com The reliability of the Mtt group's selective deprotection is paramount for the success of such automated campaigns. Recent developments in fully automated platforms, capable of incorporating non-standard monomers like aza-amino acids, underscore the trend towards systems that can handle increasingly complex chemistries. biorxiv.org The use of specialized, orthogonally protected amino acids like Fmoc-His(τ-Mtt)-OH is central to this evolution, enabling the automated construction of sophisticated molecular probes and therapeutic candidates. chapman.educardiff.ac.uk
Exploration of Sustainable Solvents and Greener Chemical Methodologies in Fmoc-His(τ-Mtt)-OH Synthesis
The peptide synthesis industry is under increasing pressure to adopt greener practices, primarily by replacing hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). rsc.org This has spurred a wave of research into environmentally benign alternatives. The primary challenge is ensuring that these green solvents can effectively facilitate all steps of SPPS, from resin swelling and reagent dissolution to coupling and deprotection reactions. biotage.com
For a derivative like Fmoc-His(τ-Mtt)-OH, this presents two key areas of investigation:
Solubility and Coupling: The solubility of the Fmoc-amino acid and coupling reagents in the chosen solvent is crucial for efficient reaction kinetics. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and specialized solvents like PolarClean have been studied. biotage.comresearchgate.netresearchgate.net
Deprotection Efficiency: Both the base-mediated Fmoc removal and the mild-acid cleavage of the Mtt group must proceed to completion without generating new side products. The deprotection of Mtt, which traditionally uses DCM as the solvent, is a key target for replacement.
Recent studies have demonstrated that binary mixtures of solvents, such as DMSO mixed with ethyl acetate (B1210297) (EtOAc) or butyl acetate (BuOAc), can be effective for SPPS and may offer a balance of solubility, performance, and improved safety profiles. unifi.it The solubility of various Fmoc-amino acids in the green solvent PolarClean has been shown to be excellent, suggesting its potential as a replacement for DMF. researchgate.net
| Fmoc-Amino Acid | Solubility in PolarClean (at RT) | Reference |
|---|---|---|
| Fmoc-Ala-OH | Soluble | researchgate.net |
| Fmoc-Arg(Pbf)-OH | Soluble | researchgate.net |
| Fmoc-Asn(Trt)-OH | Soluble | researchgate.net |
| Fmoc-Gln(Trt)-OH | Soluble | researchgate.net |
| Fmoc-Gly-OH | Soluble | researchgate.net |
| Fmoc-Ile-OH | Soluble | researchgate.net |
| Fmoc-Leu-OH | Soluble | researchgate.net |
| Fmoc-Phe-OH | Soluble | researchgate.net |
| Fmoc-Pro-OH | Soluble | researchgate.net |
| Fmoc-Trp(Boc)-OH | Soluble | researchgate.net |
| Fmoc-Tyr(tBu)-OH | Soluble | researchgate.net |
| Fmoc-Val-OH | Soluble | researchgate.net |
The general high solubility of standard Fmoc-amino acids in PolarClean suggests its viability for use with derivatives like Fmoc-His(τ-Mtt)-OH, pending specific experimental validation.
Future work will focus on optimizing protocols for using Fmoc-His(τ-Mtt)-OH within fully green synthetic workflows, including the development of effective, non-halogenated solvent systems for Mtt group cleavage. rsc.org
Theoretical Advancements in Predicting Fmoc-His(τ-Mtt)-OH Reactivity and Peptide Conformation in Complex Systems
As peptide synthesis becomes more complex, the ability to predict and troubleshoot potential problems before they arise is invaluable. Computational and theoretical chemistry is emerging as a powerful tool in this domain.
Future innovations are expected in the following areas:
Predictive Synthesis Algorithms: Researchers are developing computational models, such as the Peptide Synthesis Score (PepSySco), that analyze a peptide's amino acid sequence to predict the likelihood of a successful synthesis. researchgate.net Future iterations of such tools could be refined to incorporate the specific characteristics of non-standard amino acids like Fmoc-His(τ-Mtt)-OH. This would involve accounting for the steric hindrance of the bulky Mtt group during coupling reactions and its potential to promote aggregation.
Modeling Racemization and Side Reactions: Histidine is known to be susceptible to racemization during activation and coupling. unifi.it Theoretical models can simulate the reaction intermediates and transition states to predict the probability of epimerization under various conditions (e.g., different solvents, coupling reagents, temperatures). This would allow chemists to select optimal conditions to maintain the chiral integrity of the His(Mtt) residue.
Predicting Peptide Conformation: The Mtt group, and any subsequent modification attached to the histidine side chain, can significantly influence the local and global conformation of the peptide. Molecular dynamics (MD) simulations can predict how these modifications will affect the peptide's secondary structure (e.g., alpha-helix or beta-sheet formation) while it is still attached to the resin and after cleavage. This is crucial for designing peptides that must adopt a specific three-dimensional shape to be biologically active, such as those targeting protein-protein interactions. beilstein-journals.org
These theoretical advancements will move peptide science towards a more predictive and rational design-based approach, reducing the trial-and-error experimentation currently required and enabling the more efficient creation of complex molecules using building blocks like Fmoc-His(τ-Mtt)-OH.
Q & A
Q. What is the role of the Mtt protecting group in Fmoc-His(τ-Mtt)-OH during solid-phase peptide synthesis (SPPS)?
The Mtt (4-methyltrityl) group protects the τ-nitrogen of histidine’s imidazole ring during SPPS, preventing undesired side reactions during peptide elongation. This protection is critical for maintaining regioselectivity, especially in sequences requiring selective deprotection for post-synthetic modifications. Unlike bulkier groups like Trt (trityl), Mtt offers moderate steric hindrance, balancing reactivity and stability. Post-synthesis, Mtt can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM), preserving other acid-labile protecting groups .
Q. How does Fmoc-His(τ-Mtt)-OH differ from Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH in peptide synthesis?
- Trt (Trityl) : Provides stronger steric protection but is more prone to racemization during activation (e.g., up to 1–2% epimerization in DMF) and requires harsher deprotection conditions (e.g., 95% TFA) .
- Boc (tert-butoxycarbonyl) : Offers lower racemization rates at elevated temperatures (e.g., ≤50°C) due to reduced oxazolone intermediate formation. However, Boc is less stable under prolonged acidic conditions compared to Mtt .
- Mtt : Balances mild deprotection and moderate racemization risk, making it suitable for sensitive sequences requiring orthogonal protection strategies .
Q. What are the common challenges when incorporating Fmoc-His(τ-Mtt)-OH into peptide sequences?
Key challenges include:
- Racemization : The τ-Mtt group does not fully eliminate racemization risks during carboxylate activation. Pre-activation with DIC/Oxyma in binary solvents (e.g., DMSO/2-MeTHF) reduces this risk compared to DMF .
- Solubility : Fmoc-His(τ-Mtt)-OH has limited solubility in polar aprotic solvents. Using DMSO or DMF/2-MeTHF (3:7 v/v) improves dissolution during coupling .
- Deprotection Efficiency : Incomplete Mtt removal can lead to truncated peptides. Optimizing TFA concentration (1–3%) and reaction time (30–60 min) ensures complete deprotection without side-chain damage .
Advanced Research Questions
Q. How can researchers optimize coupling conditions to minimize racemization of Fmoc-His(τ-Mtt)-OH in SPPS?
- Design of Experiments (DOE) : A Taguchi DOE approach identified critical parameters: pre-activation time (≤5 min), temperature (≤25°C), and solvent (DMSO/2-MeTHF). Optimizing these reduced racemization from ~2% to <0.5% .
- In Situ Activation : Avoid prolonged pre-activation. Coupling immediately after adding DIC/Oxyma minimizes enolization pathways.
- Solvent Selection : Binary mixtures like DMSO/2-MeTHF (3:7) suppress oxazolone formation, reducing racemization by 50% compared to DMF .
Q. What analytical methods are recommended for detecting racemization in peptides synthesized with Fmoc-His(τ-Mtt)-OH?
- HPLC-MS : Use chiral columns (e.g., Chirobiotic T) with a mobile phase of 0.1% TFA in acetonitrile/water to separate enantiomers. Epimerization ≥0.5% is detectable .
- Circular Dichroism (CD) : Monitor imidazole-side-chain interactions in α-helical regions, where racemization disrupts secondary structure signals at 208 nm and 222 nm .
- NMR Spectroscopy : ¹H-¹H NOESY identifies diastereomeric impurities via cross-peak anomalies in histidine residues .
Q. How do solvent systems influence the stability and reactivity of Fmoc-His(τ-Mtt)-OH during synthesis?
- Polar Aprotic Solvents : DMF or NMP enhance solubility but increase racemization via oxazolone intermediates.
- Green Solvent Mixtures : DMSO/2-MeTHF (3:7) reduces racemization to <1% while maintaining coupling efficiency (>98% by Kaiser test) .
- Low-Temperature Coupling : Performing reactions at 4°C in DMF suppresses enolization, though extended coupling times (≥2 hr) may be required .
Q. What strategies mitigate incomplete Mtt deprotection in complex peptide sequences?
- Stepwise TFA Titration : Gradually increase TFA concentration (1% → 3%) during deprotection to avoid abrupt side-chain cleavage.
- Scavenger Additives : Include triisopropylsilane (TIS, 2%) and H₂O (5%) in TFA to quench reactive intermediates and prevent cation-mediated side reactions .
- Post-Deprotection Analysis : Use MALDI-TOF MS to verify molecular weight integrity and UPLC to detect residual protected peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
